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Compound of Interest

Compound Name: Pigment Yellow 138

Cat. No.: B1588180

Spectroscopic Characterization of Pigment
Yellow 138: A Technical Guide

Introduction: Pigment Yellow 138 (C.l. 56300) is a high-performance organic pigment
belonging to the quinophthalone class. Renowned for its bright greenish-yellow shade,
excellent lightfastness, and thermal stability, it finds extensive use in demanding applications
such as automotive coatings, plastics, and high-end industrial paints. A thorough understanding
of its spectroscopic properties is crucial for quality control, formulation development, and
research into novel pigment applications. This technical guide provides an in-depth overview of
the spectroscopic characterization of Pigment Yellow 138 using Ultraviolet-Visible (UV-Vis)
Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic
Resonance (NMR) Spectroscopy.

Physicochemical Properties of Pigment Yellow 138
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Property Value

4,5,6,7-tetrachloro-2-[2-(4,5,6,7-tetrachloro-1,3-

dioxoinden-2-yl)quinolin-8-ylJisoindole-1,3-dione

Chemical Name

Chemical Formula C26H6ClsN204
Molecular Weight 693.96 g/mol

CAS Number 30125-47-4

C.l. Name Pigment Yellow 138
C.I. Number 56300

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the pigment
molecule and is fundamental to understanding its color properties. Pigment Yellow 138
exhibits a characteristic strong absorption in the blue region of the visible spectrum, which is
responsible for its yellow appearance.

Quantitative UV-Vis Data

Parameter Value Reference
Absorption Maximum (Amax) 457 nm [1]
Molar Extinction Coefficient (g) 2.37 x 105 L-mol~t.cm~1 [1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The FTIR spectrum of Pigment Yellow 138 reveals characteristic absorption bands
corresponding to the vibrations of its constituent chemical bonds, such as carbonyl groups,
aromatic rings, and carbon-chlorine bonds. While a complete, numerically tabulated FTIR
spectrum for Pigment Yellow 138 is not readily available in the public domain, the Infrared and
Raman Users Group (IRUG) database lists an entry for Pigment Yellow 138 (I0D00288),
indicating that such data exists.[2] For illustrative purposes, the typical regions of interest for
quinophthalone pigments are highlighted below.
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Expected FTIR Absorption Regions for Quinophthalone

Pigments
Wavenumber Range (cm~*) Vibrational Mode Assignment
C=0 (carbonyl) stretching vibrations of the
1700 - 1600
isoindolinone and indandione moieties.
C=C stretching vibrations of the aromatic
1600 - 1450 o o
quinoline and phthalimide rings.
1300 - 1000 C-N stretching vibrations.
800 - 600 C-Cl stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment
of atomic nuclei, such as *H (proton) and 3C. Due to the low solubility of Pigment Yellow 138
in common NMR solvents, solid-state NMR (ssNMR) is often the preferred method for its
structural elucidation. Research has utilized solid-state *H and *3C NMR to investigate the
tautomeric form of Pigment Yellow 138, confirming the presence of the NH-tautomer in the
crystalline state.[3][4] However, specific, publicly available solution or solid-state NMR chemical
shift data for Pigment Yellow 138 is scarce. For context, *H and 3C NMR data for a related,
novel quinophthalone derivative are presented below to illustrate the expected chemical shift
ranges.[1]

lllustrative NMR Data for a Quinophthalone Derivative[1]

1H NMR (400 MHz, DMSO-ds): & (ppm) = 14.43 (s, 1H), 8.77 (s, 1H), 8.26-8.12 (m, 4H), 8.09
(d, J = 8.3 Hz, 1H), 8.04 (dd, J = 5.5, 3.1 Hz, 2H), 7.95 (dd, J = 5.5, 3.1 Hz, 2H), 7.92 (d, J =
7.7 Hz, 1H), 7.89-7.85 (m, 1H), 7.62 (dd, J = 6.1, 3.2 Hz, 2H), 7.54-7.46 (m, 1H).

13C NMR (150 MHz, DMSO-ds): & (ppm) = 188.87, 167.41, 166.44, 163.57, 162.38, 143.82,
138.24, 135.28, 135.20, 135.16, 130.42, 129.61, 129.57, 129.51, 129.21, 129.09, 129.05,
128.42, 127.66, 125.38, 121.44, 121.39.

Experimental Protocols
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UV-Vis Spectroscopy

o Sample Preparation: A dilute solution of Pigment Yellow 138 is prepared in a suitable non-
absorbing solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone). The concentration
should be adjusted to yield an absorbance value within the linear range of the
spectrophotometer (typically 0.1 to 1.0).

¢ Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

o Measurement: A quartz cuvette is filled with the blank solvent, and a baseline correction is
performed over the desired wavelength range (e.g., 300-800 nm). The blank is then replaced
with the sample solution, and the absorption spectrum is recorded.

o Data Analysis: The wavelength of maximum absorption (Amax) is determined from the
spectrum.

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

o Sample Preparation: A small amount of the dry Pigment Yellow 138 powder is placed
directly onto the ATR crystal.

e Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., diamond or
germanium crystal) is used.

o Measurement: A background spectrum of the clean, empty ATR crystal is recorded. The
pigment sample is then brought into firm contact with the crystal using the pressure clamp,
and the sample spectrum is acquired.

o Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands,
which are reported in wavenumbers (cm™1).

NMR Spectroscopy (Solid-State)

o Sample Preparation: The dry Pigment Yellow 138 powder is packed into a solid-state NMR
rotor (typically zirconia).

 Instrumentation: A high-field solid-state NMR spectrometer equipped with a magic-angle
spinning (MAS) probe is used.
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e Measurement: 3C Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments are
typically performed to obtain the 3C NMR spectrum. *H MAS spectra can also be acquired.

o Data Analysis: The resulting spectra are referenced to a standard (e.g., adamantane for 13C),
and the chemical shifts (8) of the various carbon and proton environments are determined in

parts per million (ppm).

Diagrams
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General Workflow for Spectroscopic Characterization of Pigments
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Relationship between Spectroscopic Data and Pigment Properties
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1588180#spectroscopic-characterization-of-pigment-
yellow-138-uv-vis-ftir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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